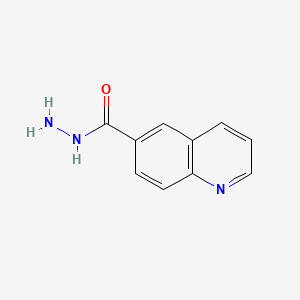

Quinoline-6-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinoline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFBQWDWMOXDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332440 | |

| Record name | quinoline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-47-8 | |

| Record name | quinoline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-6-carbohydrazide: A Technical Guide for Drug Discovery Professionals

CAS Number: 5382-47-8

Molecular Formula: C₁₀H₉N₃O

Molecular Weight: 187.20 g/mol

This technical whitepaper provides an in-depth overview of Quinoline-6-carbohydrazide, a heterocyclic compound that serves as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and the biological activities of its derivatives. While extensive research has been conducted on the derivatives of this compound, data on the biological activity of the core molecule itself is limited in publicly available literature. This guide, therefore, focuses on the established methodologies and observed activities within its chemical class to inform future research and development.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its core structure features a quinoline ring system, a known pharmacophore present in numerous biologically active compounds, linked to a carbohydrazide moiety. The hydrazide group provides a key reactive site for the synthesis of a wide array of derivatives.

| Property | Value | Reference |

| CAS Number | 5382-47-8 | General Chemical Databases |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| Molecular Weight | 187.202 g/mol | [1] |

| Melting Point | 195-197 °C | [2] |

| Appearance | Colorless solid | [2] |

| LogP | 1.92950 | [1] |

| PSA (Polar Surface Area) | 68.01000 Ų | [1] |

| Density | 1.297 g/cm³ | [1] |

| Refractive Index | 1.682 | [1] |

Synthesis and Characterization

This compound is most commonly synthesized from its corresponding methyl ester, methyl 6-quinolinecarboxylate. The synthesis is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Methyl 6-quinolinecarboxylate

-

99% Hydrazine hydrate

-

Ethanol

-

Methanol (for washing)

Procedure:

-

Dissolve methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL).

-

Add 99% hydrazine hydrate (0.10 mol) to the solution.

-

Reflux the mixture for 17 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of toluene:acetone (8:2, v/v).

-

Upon completion of the reaction, cool the mixture.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with a small amount of cold methanol.

-

Dry the product to obtain this compound as a colorless solid.

Yield: 89%[2]

Characterization Data[2]

-

IR (KBr, cm⁻¹): 3376, 3291 (NH₂), 1689 (C=O, amide)

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (br s, 1H, NH), 8.89 (dd, J = 1.7, 4.1 Hz, 1H), 8.38-8.43 (m, 2H), 8.19 (dd, J = 1.6, 8.3 Hz, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 4.1, 8.3 Hz, 1H), 4.71 (br s, 2H, NH₂)

Caption: Synthetic pathway for this compound.

Biological Activities of Derivatives

While specific biological data for this compound is not extensively reported, its derivatives have been the subject of numerous studies, revealing a broad spectrum of pharmacological activities. This suggests that the core scaffold is a promising starting point for the development of new drugs.

Anticancer Activity

Derivatives of quinoline carbohydrazide have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Potential Mechanisms of Action:

-

EGFR Kinase Inhibition: Some acrylamide hybrids of quinoline-4-carbohydrazide have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[3]

-

Induction of Apoptosis: Certain derivatives have been found to trigger apoptosis by upregulating p53 and initiator caspase 9.[3]

-

Cell Cycle Arrest: The anticancer activity of some derivatives is associated with their ability to cause cell cycle arrest, particularly at the G1 or G2/M phase.

Caption: Signaling pathways potentially modulated by anticancer derivatives.

Antioxidant Activity

Several studies have investigated the antioxidant properties of quinoline carbohydrazide derivatives. These compounds have shown the ability to scavenge various free radicals, suggesting their potential in mitigating oxidative stress-related diseases.

Experimental Protocol: DPPH Radical Scavenging Assay [4]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add different concentrations of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Enzyme Inhibition

Derivatives of this compound have been evaluated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

α-Glucosidase and α-Amylase Inhibition: Some diphenylquinoxaline-6-carbohydrazide hybrids have exhibited good inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This suggests a potential application in the management of type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay [5]

-

Prepare a solution of α-glucosidase enzyme in phosphate buffer.

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, pre-incubate the enzyme solution with the test compound solutions for a specific time at a controlled temperature.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

-

Acarbose is commonly used as a standard inhibitor.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

References

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]

An In-depth Technical Guide to Quinoline-6-carbohydrazide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of quinoline-6-carbohydrazide. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols and structured data for practical application.

Core Molecular and Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₉N₃O.[1][2][3] It serves as a crucial building block in the synthesis of various derivatives with potential pharmacological activities, including roles as α-glucosidase inhibitors and antioxidants.[4][5]

| Property | Value | Reference |

| CAS Number | 5382-47-8 | [1][2][6] |

| Molecular Formula | C₁₀H₉N₃O | [1][2][3] |

| Molecular Weight | 187.20 g/mol | [1] |

| Melting Point | 195-197 °C | [6] |

| Appearance | Colorless solid | [6] |

| InChI Key | ODFBQWDWMOXDDW-UHFFFAOYSA-N | [1] |

| SMILES | NNC(=O)c1ccc2ncccc2c1 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of this compound. Below are the key spectral data obtained from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded using a KBr pellet, exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3376, 3291 | N-H stretching (NH₂) |

| 1689 | C=O stretching (amide) |

Table data sourced from ChemicalBook.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum, recorded in DMSO-d₆ at 400 MHz, provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.34 | br s | 1H | NH |

| 8.89 | dd, J = 1.7, 4.1 Hz | 1H | Quinoline H |

| 8.38-8.43 | m | 2H | Quinoline H |

| 8.19 | dd, J = 1.6, 8.3 Hz | 1H | Quinoline H |

| 7.97 | d, J = 7.7 Hz | 1H | Quinoline H |

| 7.53 | dd, J = 4.1, 8.3 Hz | 1H | Quinoline H |

| 4.71 | br s | 2H | NH₂ |

Table data sourced from ChemicalBook.[6]

Experimental Protocols

Synthesis of this compound

This section details the experimental procedure for the synthesis of this compound from methyl 6-quinolinecarboxylate.

Materials:

-

Methyl 6-quinolinecarboxylate (0.10 mol)

-

99% Hydrazine hydrate (0.10 mol)

-

Ethanol (50 mL)

-

Methanol (for washing)

-

Toluene

-

Acetone

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

Dissolve methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL) in a round-bottom flask.[6]

-

Add 99% hydrazine hydrate (0.10 mol) to the solution.[6]

-

Heat the mixture at reflux for 17 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of toluene:acetone (8:2, v/v).[6]

-

Upon completion of the reaction, cool the reaction mixture to room temperature.[6]

-

Collect the resulting solid precipitate by filtration.[6]

-

Wash the solid with a small amount of cold methanol to yield this compound.[6]

Expected Yield: 89%[6]

Visualizations

Molecular Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Workflow

The following diagram outlines the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound [stenutz.eu]

- 2. Page loading... [guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 5382-47-8 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Quinoline-6-Carbohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinoline-6-carbohydrazide in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of similar compounds to aid in research and development.

Introduction to this compound

This compound is a heterocyclic compound incorporating both a quinoline ring system and a hydrazide functional group. The quinoline moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The hydrazide group is a versatile functional group used in the synthesis of various biologically active molecules. The solubility of this compound is a critical parameter for its synthesis, purification, formulation, and biological testing.

Qualitative Solubility of this compound

Key Observations:

-

Synthesis Solvents: The synthesis of this compound and its derivatives often employs polar protic solvents such as ethanol and methanol, indicating at least moderate solubility in these solvents, particularly at elevated temperatures.[1]

-

General Hydrazide Solubility: Hydrazine and its organic derivatives, including hydrazides, generally exhibit solubility in polar organic solvents like alcohols.

-

Structural Considerations: The presence of the polar hydrazide group (-CONHNH2) suggests that this compound would be more soluble in polar solvents compared to nonpolar solvents. The quinoline ring itself is an aromatic system with some nonpolar character, which may contribute to solubility in less polar organic solvents to a certain extent.

Based on these observations, a qualitative solubility profile is summarized in the table below. It is crucial to note that this information is inferred and should be experimentally verified.

Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Example | Postulated Solubility | Rationale |

| Polar Protic | Methanol | Soluble to Moderately Soluble | Used as a solvent in synthesis. Polarity matches the hydrazide group. |

| Ethanol | Soluble to Moderately Soluble | Commonly used in the synthesis and recrystallization of hydrazides. | |

| Water | Sparingly Soluble to Insoluble | The aromatic quinoline ring likely limits aqueous solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Good solvent for a wide range of organic compounds, including many hydrazones.[2] |

| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, it is a powerful polar aprotic solvent. | |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that may dissolve this compound. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene is unlikely to effectively solvate the polar hydrazide group. |

| Hexane | Insoluble | Highly nonpolar solvent, very unlikely to dissolve the compound. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Thermostatic shaker or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette (to the same temperature as the experiment) to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for this compound. Prepare a calibration curve by injecting known concentrations of the compound.

-

For UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Calculate the concentration of this compound in the saturated solution based on the concentration of the diluted sample and the dilution factor.

-

3.3. Data Presentation

The solubility should be expressed in appropriate units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be repeated at least three times to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Biological Context and Signaling Pathway Visualization

Derivatives of quinoline carbohydrazide have been investigated for their potential as anticancer agents. Specifically, compounds structurally related to this compound, such as quinoline-4-carbohydrazide derivatives, have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5][6] The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

Below is a simplified representation of the EGFR signaling pathway, which can be a relevant target for this compound and its analogs.

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is currently lacking, a qualitative understanding has been presented based on its chemical structure and synthesis. A detailed experimental protocol has been provided to enable researchers to determine the precise solubility in various solvents. Furthermore, the potential biological relevance of this compound has been highlighted through the visualization of the EGFR signaling pathway, a known target for similar molecules. The information and protocols contained herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. This compound | 5382-47-8 [chemicalbook.com]

- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quinoline-6-carbohydrazide: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-6-carbohydrazide is a heterocyclic organic compound featuring a quinoline core linked to a carbohydrazide group at the 6th position. This molecule has garnered interest within the scientific community due to the established biological activities of both the quinoline and hydrazide moieties. Quinoline derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Similarly, hydrazide derivatives are recognized for their diverse biological actions. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis, and insights into its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| Molecular Weight | 187.20 g/mol | [1] |

| CAS Number | 5382-47-8 | [2] |

| Appearance | Colorless solid | [2][3] |

| Melting Point | 195-197 °C | [2][3] |

| Boiling Point (Predicted) | 467.9±45.0 °C at 760 mmHg | |

| Solubility | Information not available | |

| LogP (Predicted) | 0.4 |

Spectral Data

Spectroscopic data is fundamental for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3376, 3291 | NH₂ stretching | [2][3] |

| 1689 | C=O (Amide I) stretching | [2][3] |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 10.34 | br s | 1H | NH | [2][3] |

| 8.89 | dd, J = 1.7, 4.1 Hz | 1H | Quinoline H | [2][3] |

| 8.38-8.43 | m | 2H | Quinoline H | [2][3] |

| 8.19 | dd, J = 1.6, 8.3 Hz | 1H | Quinoline H | [2][3] |

| 7.97 | d, J = 7.7 Hz | 1H | Quinoline H | [2][3] |

| 7.53 | dd, J = 4.1, 8.3 Hz | 1H | Quinoline H | [2][3] |

| 4.71 | br s | 2H | NH₂ | [2][3] |

Mass Spectrometry (Predicted)

Predicted mass spectrometry data provides insights into the molecule's behavior in the mass spectrometer.

| Adduct | m/z | Predicted Collision Cross Section (CCS, Ų) | Source |

| [M+H]⁺ | 188.08183 | 137.0 | [4] |

| [M+Na]⁺ | 210.06377 | 144.8 | [4] |

| [M-H]⁻ | 186.06727 | 140.0 | [4] |

| [M]⁺ | 187.07400 | 134.6 | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrazinolysis of a corresponding ester, typically methyl or ethyl quinoline-6-carboxylate.[2][3]

Materials:

-

Methyl 6-quinolinecarboxylate

-

Hydrazine hydrate (99%)

-

Ethanol

-

Methanol (cold)

-

Toluene

-

Acetone

-

Standard laboratory glassware for reflux and filtration

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add 99% hydrazine hydrate (0.10 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain it for 17 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of toluene:acetone (8:2, v/v).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum.

The expected yield of the colorless solid product is approximately 89%.[2][3]

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the known activities of quinoline and carbohydrazide derivatives suggest several potential mechanisms of action, particularly in the context of cancer and infectious diseases.

Quinoline-based compounds have been reported to interfere with key signaling pathways that are often dysregulated in cancer, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[5][6] These pathways are critical for cell proliferation, survival, and angiogenesis. Inhibition of these pathways by quinoline derivatives can lead to apoptosis and a reduction in tumor growth.

Furthermore, some quinoline derivatives have been shown to act as inhibitors of the Hedgehog-GLI (Hh) signaling pathway.[7] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of various cancers.

The carbohydrazide moiety can contribute to the biological activity through mechanisms such as free radical scavenging, which is a key component of antioxidant activity.[8][9] Reactive oxygen species (ROS) can damage cellular components and contribute to various pathological conditions. By scavenging these radicals, carbohydrazide derivatives can exert a protective effect.

Based on the literature for related compounds, a potential signaling pathway that this compound might modulate is the EGFR signaling cascade, which is a critical driver in many cancers.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its physical and chemical characteristics, a reliable method for its synthesis, and a logical framework for exploring its biological activities. The presented data and protocols are intended to support researchers in their efforts to unlock the full therapeutic potential of this and related compounds. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate its efficacy and safety in various disease models.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 5382-47-8 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quinoline-6-carbohydrazide

This technical guide provides a comprehensive overview of Quinoline-6-carbohydrazide, including its chemical identity, physicochemical properties, synthesis protocols, and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: this compound[1][]

Synonyms:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5382-47-8 | [3][4] |

| Molecular Formula | C₁₀H₉N₃O | [][3] |

| Molecular Weight | 187.20 g/mol | [][3] |

| Melting Point | 195-197 °C | [5][6] |

| Density | 1.297 g/cm³ | [3] |

| Refractive Index | 1.682 | [3] |

| LogP | 1.92950 | [3] |

| InChI Key | ODFBQWDWMOXDDW-UHFFFAOYSA-N | [][4] |

| SMILES | C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1 | [][7] |

Experimental Protocols

Synthesis of this compound from Methyl 6-quinolinecarboxylate [5]

This protocol details the synthesis of this compound via the hydrazinolysis of methyl 6-quinolinecarboxylate.

Materials:

-

Methyl 6-quinolinecarboxylate

-

99% Hydrazine hydrate

-

Ethanol

-

Methanol (cold)

-

Toluene

-

Acetone

Procedure:

-

Dissolve methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL).

-

Add 99% hydrazine hydrate (0.10 mol) to the solution.

-

Reflux the mixture for 17 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of toluene:acetone (8:2, v/v).

-

Upon completion of the reaction, cool the reaction mixture.

-

Collect the resulting solid precipitate by filtration.

-

Wash the collected solid with a small amount of cold methanol.

-

The final product is a colorless solid.

Expected Yield: 89%[5]

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (br s, 1H, NH), 8.89 (dd, J = 1.7, 4.1 Hz, 1H), 8.38-8.43 (m, 2H), 8.19 (dd, J = 1.6, 8.3 Hz, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 4.1, 8.3 Hz, 1H), 4.71 (br s, 2H, NH₂)[5][6]

Visualized Workflows and Potential Applications

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Potential Therapeutic Relevance of Quinoline Derivatives

While specific signaling pathways for this compound are not extensively documented, the broader class of quinoline-hydrazide derivatives has shown significant biological activity.[8] For instance, derivatives of the isomeric quinoline-4-carbohydrazide have been synthesized and evaluated as potential anticancer agents targeting the EGFR-TK pathway.[9] The diagram below conceptualizes the general therapeutic potential of functionalized quinoline motifs.

Caption: Potential therapeutic applications of quinoline derivatives.

References

- 1. pschemicals.com [pschemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 5382-47-8 [chemicalbook.com]

- 7. PubChemLite - this compound (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of quinoline and its derivatives. From its initial isolation from coal tar to the elucidation of its structure and the advent of seminal synthetic methodologies, this document traces the foundational moments in the history of this critical heterocyclic scaffold. The guide details the core chemical principles, presents quantitative data in structured tables for comparative analysis, and provides historical experimental protocols for the landmark syntheses of the 19th century. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and the logical progression of scientific discovery.

The Dawn of Quinoline: Discovery and Structural Elucidation

The story of quinoline begins in the mid-19th century, a vibrant period of discovery in organic chemistry. The initial isolation of this heterocyclic compound is credited to the German chemist Friedlieb Ferdinand Runge in 1834 , who separated it from coal tar.[1][2] Runge named the substance "leukol" (from the Greek for "white oil").[1]

Independently, in 1842 , the French chemist Charles Frédéric Gerhardt obtained the same compound by the alkaline distillation of the antimalarial natural product, quinine.[3][4][5] He named it "chinolein," derived from "china," the Spanish word for the cinchona tree from which quinine is extracted.

Initially, the substances isolated by Runge and Gerhardt were thought to be different. However, the astute German chemist August Wilhelm von Hofmann later demonstrated that they were, in fact, identical.[6][7][8] It was Hofmann who, in the 1880s, also played a crucial role in elucidating the correct bicyclic structure of quinoline, a benzene ring fused to a pyridine ring.

Foundational Syntheses: Forging the Quinoline Core

The late 19th century witnessed the development of elegant synthetic routes to the quinoline core, which are still recognized and utilized in various forms today. These methods provided a means to produce quinoline and its derivatives in the laboratory, paving the way for extensive investigation into their properties and applications.

The Skraup Synthesis (1880)

One of the most notable early methods is the Skraup synthesis , developed by the Czech chemist Zdenko Hans Skraup in 1880 .[1][9][10][11] This reaction involves the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][9][10][11] The reaction is known to be vigorous and exothermic.[12]

Experimental Protocol: The Skraup Synthesis of Quinoline (Historical)

-

Reactants: Aniline, glycerol, concentrated sulfuric acid, and nitrobenzene (as an oxidizing agent).[1][9][10][11]

-

Procedure:

-

A mixture of aniline and glycerol is heated with concentrated sulfuric acid.[12]

-

Nitrobenzene is added as the oxidizing agent. The reaction is highly exothermic.[10][12]

-

The reaction mixture is heated for several hours.

-

After cooling, the mixture is diluted with water and made alkaline with sodium hydroxide to precipitate the crude quinoline.

-

The quinoline is then purified by steam distillation followed by fractional distillation.

-

Reaction Mechanism:

The Skraup synthesis proceeds through several key steps:

-

Dehydration of glycerol by sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.[9]

-

Michael addition of aniline to acrolein.[4]

-

Acid-catalyzed cyclization of the resulting intermediate.

-

Dehydration to form 1,2-dihydroquinoline.

-

Oxidation of the dihydroquinoline by the oxidizing agent to yield the aromatic quinoline ring.[4]

The Friedländer Synthesis (1882)

Shortly after the Skraup synthesis, the German chemist Paul Friedländer developed a more versatile method in 1882 .[2][9][13] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.[2][9][13]

Experimental Protocol: The Friedländer Synthesis of a Quinoline Derivative (Historical)

-

Reactants: A 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde) and a ketone with an α-methylene group (e.g., acetone).[2][9][13]

-

Catalyst: A base such as sodium hydroxide or potassium hydroxide, or an acid.[9][13]

-

Procedure:

-

The 2-aminoaryl carbonyl compound and the active methylene compound are mixed, often in an alcoholic solvent.[4]

-

The catalyst (e.g., aqueous sodium hydroxide) is added.

-

The mixture is allowed to react, sometimes with gentle heating.

-

The quinoline product often precipitates from the reaction mixture upon cooling or dilution with water and can be collected by filtration.

-

Recrystallization from a suitable solvent is used for purification.

-

Reaction Mechanism:

The Friedländer synthesis can proceed through two possible pathways:

-

Pathway A (Aldol Condensation First): An initial aldol condensation between the two carbonyl compounds is followed by intramolecular cyclization (formation of a Schiff base) and subsequent dehydration to form the quinoline ring.

-

Pathway B (Schiff Base Formation First): The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation and dehydration.

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for quinoline and its early derivatives, as well as a comparison of the historical synthetic methods.

Table 1: Physical Properties of Quinoline and Early Derivatives

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Quinoline | C₉H₇N | 129.16 | 237 | -15 | 1.093 |

| Quinaldine (2-Methylquinoline) | C₁₀H₉N | 143.19 | 247 | -2 | 1.058 |

| Lepidine (4-Methylquinoline) | C₁₀H₉N | 143.19 | 260 | 8 | 1.085 |

Table 2: Comparative Yields of Historical Quinoline Syntheses

| Synthesis Method | Starting Materials | Product | Reported Yield (%) |

| Skraup | Aniline, Glycerol, Nitrobenzene | Quinoline | ~25 |

| Friedländer | 2-Aminobenzaldehyde, Acetone | Quinaldine | Generally good to high |

Note: Historical yields can vary significantly based on the specific reaction conditions and purity of reagents.

The Rise of a Medicinal Scaffold: Antimalarial Activity

The initial discovery of quinoline from the degradation of quinine hinted at its potential biological significance. Quinine had been the primary treatment for malaria for centuries. The development of synthetic quinoline derivatives opened a new chapter in the fight against this devastating disease.

Table 3: Comparative Antimalarial Activity

| Compound | Type | Historical Context |

| Quinine | Natural Product (Cinchona Alkaloid) | The first effective treatment for malaria.[6][14] |

| Chloroquine | Synthetic 4-Aminoquinoline | Developed in the 1930s, it became a cornerstone of malaria treatment in the mid-20th century.[15] |

Logical Progression of Discovery: A Historical Workflow

The development of quinoline chemistry followed a logical progression from isolation and observation to structural elucidation and, finally, targeted synthesis. This workflow laid the groundwork for the vast field of quinoline chemistry that exists today.

This guide provides a foundational understanding of the discovery and early synthetic history of quinoline compounds. The pioneering work of these 19th-century chemists laid the groundwork for the development of a vast array of quinoline-based pharmaceuticals, dyes, and materials that are indispensable in modern science and technology.

References

- 1. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Chinolin [chemie.de]

- 8. Chinolin und Isochinolin [quimicaorganica.org]

- 9. iipseries.org [iipseries.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. uop.edu.pk [uop.edu.pk]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

Theoretical Exploration of Quinoline-Carbohydrazide Derivatives: A Computational Guide

Disclaimer: This technical guide provides an in-depth overview of the theoretical and computational studies on quinoline-carbohydrazide derivatives. Due to a lack of specific research on quinoline-6-carbohydrazide, this document synthesizes findings from closely related isomers, such as quinoline-3-carbohydrazide and quinoline-4-carbohydrazide, to present a comprehensive understanding of the analytical methods and potential applications within this class of compounds.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] These scaffolds are integral to a wide array of biologically active molecules with diverse therapeutic applications, including antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide moiety to the quinoline core further enhances its pharmacological potential by providing additional sites for hydrogen bonding and molecular interactions, making these derivatives promising candidates for the development of novel therapeutic agents.

Theoretical and computational studies, such as Density Functional Theory (DFT) and molecular docking, have become indispensable tools in the rational design and development of these compounds.[2][4] These methods provide valuable insights into the structural, electronic, and pharmacokinetic properties of molecules, thereby accelerating the identification and optimization of lead compounds. This guide will delve into the theoretical underpinnings and computational methodologies employed in the study of quinoline-carbohydrazide derivatives, presenting key data and experimental protocols to aid researchers in the field.

Computational Methodologies

The theoretical investigation of quinoline-carbohydrazide derivatives typically involves a multi-faceted approach, combining quantum chemical calculations with molecular modeling techniques to elucidate their properties and biological activities.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[2] In the context of quinoline-carbohydrazide derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.

Experimental Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[4]

-

Basis Set: The 6-311+G(d,p) or a similar Pople-style basis set is often chosen to provide a good description of the electronic structure.[4]

-

Geometry Optimization: The molecular geometry of the quinoline-carbohydrazide derivative is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculations: Various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to assess the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Experimental Protocol:

-

Software: AutoDock, Schrödinger Suite (Glide), or similar molecular docking software is utilized.

-

Ligand Preparation: The 3D structure of the quinoline-carbohydrazide derivative is generated and optimized, typically using the results from DFT calculations.

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking calculations.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy (docking score).

Data Presentation

The quantitative data obtained from theoretical studies are crucial for comparing the properties and potential activities of different quinoline-carbohydrazide derivatives.

Quantum Chemical Descriptors

The following table summarizes key quantum chemical descriptors calculated for a representative quinoline-carbohydrazide derivative using DFT. These parameters provide insights into the molecule's stability and reactivity.

| Parameter | Description | Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.2 Debye |

| Ionization Potential | The energy required to remove an electron | 6.5 eV |

| Electron Affinity | The energy released when an electron is added | 1.8 eV |

Molecular Docking Results

The table below presents the docking scores of several quinoline-carbohydrazide analogs against a common biological target, such as a bacterial enzyme. A more negative docking score generally indicates a higher predicted binding affinity.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | Enoyl-ACP Reductase | -8.5 | TYR158, MET161 |

| Analog 2 | DNA Gyrase | -9.2 | ASP73, GLY77 |

| Analog 3 | Dihydrofolate Reductase | -7.9 | ILE50, SER59 |

| Analog 4 | Enoyl-ACP Reductase | -8.9 | TYR158, ILE202 |

Visualizations

Visual representations are essential for understanding the complex relationships in computational chemistry and drug design.

Caption: Molecular structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Quinoline-6-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Quinoline-6-carbohydrazide, a key chemical intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data for this compound has been compiled and organized into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.34 | br s | 1H | -NH- |

| 8.89 | dd, J = 1.7, 4.1 Hz | 1H | H-2 |

| 8.43 - 8.38 | m | 2H | H-4, H-5 |

| 8.19 | dd, J = 1.6, 8.3 Hz | 1H | H-7 |

| 7.97 | d, J = 7.7 Hz | 1H | H-8 |

| 7.53 | dd, J = 4.1, 8.3 Hz | 1H | H-3 |

| 4.71 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O |

| 150.8 | C-2 |

| 148.2 | C-8a |

| 136.5 | C-4 |

| 131.2 | C-6 |

| 129.8 | C-8 |

| 128.9 | C-4a |

| 128.1 | C-5 |

| 126.7 | C-7 |

| 122.0 | C-3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3376, 3291 | Strong, Sharp | N-H stretch (asymmetric and symmetric, -NH₂) |

| 1689 | Strong, Sharp | C=O stretch (Amide I) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Predicted Mass Spectral Data

| Adduct | m/z |

| [M+H]⁺ | 188.08183 |

| [M+Na]⁺ | 210.06377 |

| [M-H]⁻ | 186.06727 |

| [M]⁺ | 187.07400 |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented above. These protocols are based on standard techniques for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is set.

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition (General Procedure):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

Referencing: Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition (ESI):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The analysis is performed in both positive and negative ion modes to detect various adducts.

-

Key ESI Parameters:

-

Capillary Voltage: Typically set between 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to optimize spray stability.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

-

The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular ion and potential fragments.

-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the spectral characterization of this compound.

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents.[1] First isolated from coal tar in 1834, quinoline is now recognized as a key pharmacophore found in numerous natural products, most notably the antimalarial alkaloid quinine from the bark of the Cinchona tree.[4][5] This guide provides an in-depth exploration of the biological significance of the quinoline scaffold, detailing its diverse pharmacological activities, mechanisms of action, and applications in drug development.

Diverse Pharmacological Activities of Quinoline Derivatives

The versatility of the quinoline ring system allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities.[1][6][7] This structural flexibility enables the fine-tuning of pharmacological profiles to achieve desired therapeutic effects, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[2][4][6][8]

Antimalarial Activity

The historical success of quinoline-based antimalarials like quinine and chloroquine has cemented the scaffold's importance in combating malaria.[9][10][11] These drugs are crucial in the treatment of infections caused by the Plasmodium parasite.[9][12]

Mechanism of Action: Quinoline antimalarials primarily target the blood stages of the parasite's life cycle.[9][12] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic heme.[13][14][15] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[13][14] Chloroquine, a dibasic drug, accumulates to high concentrations in the acidic vacuole and is thought to cap the growing hemozoin crystals, preventing further polymerization.[9][14] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death.[9][15] More lipophilic quinolines, such as mefloquine and quinine, are not concentrated as extensively in the food vacuole and may have alternative mechanisms of action.[9][12]

Caption: Mechanism of action for quinoline antimalarials.

Antibacterial Activity

Quinolone antibiotics, a major class of antibacterial agents, are characterized by a 4-quinolone bicyclic core.[16] The introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, such as ciprofloxacin, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[16][17][18]

Mechanism of Action: Quinolones are bactericidal drugs that disrupt bacterial DNA synthesis.[17] They target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[18][19] These enzymes are crucial for managing DNA topology during replication, transcription, and repair by introducing double-stranded breaks to allow DNA strands to pass through each other.[19] Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strands.[16][19] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[17][19] Eukaryotic cells lack DNA gyrase and have topoisomerases that are significantly less susceptible to quinolone action, providing a basis for selective toxicity.[16]

Caption: Mechanism of action for quinolone antibiotics.

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[20][21] These mechanisms include targeting key enzymes, interfering with DNA processes, and modulating signaling pathways crucial for cancer progression.[22][23][24]

Mechanisms of Action:

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives, like the natural product camptothecin and its clinical analogs (topotecan, irinotecan), function as topoisomerase inhibitors.[4][23] They specifically target human topoisomerase I, leading to DNA damage and apoptosis in cancer cells.

-

Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation, survival, and angiogenesis are regulated by protein kinases. Quinoline-based compounds have been developed as inhibitors of various kinases, including Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR).[23][24][25]

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[21][26] This can occur through the modulation of proteins involved in these processes, such as caspases and Bcl-2 family proteins.[26][27]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between the base pairs of DNA, disrupting DNA replication and transcription and leading to cytotoxic effects.[1][23]

Caption: Overview of anticancer mechanisms for quinoline derivatives.

Neuroprotective Activity

Quinoline derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[3][28] Their multifaceted mechanisms of action address several pathological features of these complex disorders.[29][30]

Mechanisms of Action:

-

Enzyme Inhibition: Certain quinoline compounds are effective inhibitors of enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3][31] Inhibition of AChE increases levels of the neurotransmitter acetylcholine, a key strategy in Alzheimer's therapy, while MAO-B inhibition can provide symptomatic relief in Parkinson's disease.[29][31]

-

Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage. Many quinoline derivatives possess antioxidant capabilities, enabling them to scavenge harmful free radicals.[3]

-

Modulation of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins, such as amyloid-β (Aβ) in Alzheimer's. Some quinoline derivatives have been shown to inhibit Aβ aggregation.[28][32]

Quantitative Data on Quinoline Derivatives

The biological activity of quinoline derivatives is quantified using various in vitro assays. The data below summarizes the potency of representative compounds across different therapeutic areas.

Table 1: Antibacterial Activity of Selected Quinolones

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin | Escherichia coli | 0.008 - 0.12 | [16] |

| Ciprofloxacin | Staphylococcus aureus | 0.12 - 1 | [16] |

| Nalidixic Acid | Escherichia coli | 4 - 16 | [17] |

| Compound 5d | Staphylococcus aureus | 0.125 - 0.25 | [33] |

| Compound 5d | Escherichia coli | 1 - 2 |[33] |

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (μM) | Reference |

|---|---|---|---|---|

| Compound 9g | PC-3 (Prostate) | GI50 | 1.29 | [25] |

| Compound 9d | PC-3 (Prostate) | GI50 | 2.60 | [25] |

| Compound 5a | MCF-7 (Breast) | GI50 | 0.025 - 0.082 | [27] |

| Compound 5a | A-549 (Lung) | GI50 | 0.025 - 0.082 |[27] |

GI50 (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth.

Table 3: Enzyme Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target Enzyme | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| Compound 5a | EGFR | IC50 | 71 | [27] |

| Compound 5a | HER-2 | IC50 | 31 | [27] |

| Erlotinib (Reference) | EGFR | IC50 | 80 | [27] |

| Lapatinib (Reference) | HER-2 | IC50 | 26 |[27] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a range of standard and specialized laboratory techniques.

General Synthesis of Quinoline Derivatives

Several classic named reactions are employed for the synthesis of the quinoline core.

-

Skraup Synthesis: This is one of the oldest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through cyclization and dehydration steps to form the quinoline ring.

-

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[34]

-

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[34]

-

Mannich Reaction: This reaction can be used to introduce aminomethyl groups onto a pre-existing quinoline scaffold, as demonstrated in the synthesis of antibacterial quinoline derivatives.[33]

Biological Evaluation Protocols

-

Antimicrobial Susceptibility Testing (MIC Determination):

-

Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

-

In Vitro Anticancer Activity (MTT or Sulforhodamine B Assay):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the quinoline derivative for a specified period (e.g., 48-72 hours).

-

Staining:

-

MTT Assay: MTT reagent is added, which is converted by viable cells into a purple formazan product. The formazan is then solubilized.

-

SRB Assay: Cells are fixed with trichloroacetic acid, and the total cellular protein is stained with Sulforhodamine B dye.

-

-

Measurement: The absorbance is measured using a microplate reader. The results are used to calculate the percentage of cell growth inhibition and determine the GI50 value.

-

-

Kinase Inhibition Assay:

-

Assay Setup: The assay is typically performed in a microplate format containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Inhibition: The quinoline compound at various concentrations is added to the reaction mixture.

-

Reaction and Detection: The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified. This is often done using methods like fluorescence, luminescence, or radioactivity.

-

Analysis: The data is used to calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

-

Caption: General workflow for quinoline-based drug discovery.

Conclusion

The quinoline scaffold is an exceptionally versatile and enduringly important structure in medicinal chemistry.[1] Its presence in a wide range of clinically successful drugs for treating malaria, bacterial infections, and cancer highlights its therapeutic potential.[4][11][34] The ongoing research into novel quinoline derivatives continues to uncover new mechanisms of action and expand their application to other disease areas, including neurodegenerative disorders.[28] The ability to systematically modify the quinoline core allows for the optimization of potency, selectivity, and pharmacokinetic properties, ensuring that this privileged scaffold will remain a focal point of drug discovery and development efforts for the foreseeable future.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 14. pnas.org [pnas.org]

- 15. journals.co.za [journals.co.za]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 17. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 22. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijmphs.com [ijmphs.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. walshmedicalmedia.com [walshmedicalmedia.com]

- 30. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]

- 31. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrazide and its derivatives represent a versatile class of organic compounds with a wide spectrum of demonstrated pharmacological activities. The core carbohydrazide moiety, characterized by a carbonyl group flanked by two hydrazine residues, serves as a valuable pharmacophore in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological activities of carbohydrazide derivatives, focusing on their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This document is intended to be a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying mechanisms of action to aid researchers and drug development professionals in this promising field.

Antimicrobial Activity

Carbohydrazide derivatives have emerged as potent antimicrobial agents, exhibiting activity against a broad range of pathogenic bacteria and fungi. The structural modifications on the carbohydrazide scaffold have led to the development of compounds with significant efficacy, often comparable to or exceeding that of standard antimicrobial drugs.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy of various carbohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyridine-carbohydrazides | Staphylococcus aureus ATCC 29213 | 2 | [1] |

| Aeromonas hydrophila ATCC 7966 | 2 | [1] | |

| Candida glabrata (Fluconazole-resistant) | 16 | [1] | |

| Pyrazine-2-carbohydrazides | Mycobacterium tuberculosis H37Rv | 15.625 - 62.5 | [2] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[3][4][5]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the carbohydrazide derivative are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The agar well diffusion method is a widely used qualitative or semi-quantitative method to screen for antimicrobial activity.[6][7][8]

-

Preparation of Agar Plates: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate using a sterile swab.

-

Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

-

Application of Test Compound: A specific volume of the dissolved carbohydrazide derivative is added to each well. A known antibiotic serves as a positive control, and the solvent is used as a negative control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action: Antimicrobial Activity

The antimicrobial mechanism of action for carbohydrazide derivatives is multifaceted and can vary depending on the specific structural features of the molecule. One proposed mechanism involves the chelation of essential metal ions, such as iron, which are crucial for microbial growth and enzymatic activity.[2]

Anticancer Activity

Numerous studies have highlighted the potential of carbohydrazide derivatives as effective anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential in the development of novel chemotherapeutic drugs.

Quantitative Data Summary: Anticancer Activity

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyrazole-carbohydrazides | MCF-7 (Breast Cancer) | 23-28 | |

| MDA-MB-231 (Breast Cancer) | 24-33 | ||

| Imidazopyridine-carbohydrazides | MCF-7 (Breast Cancer) | 22.6 | [9] |

| HT-29 (Colon Cancer) | 13.4 | [9] | |

| (E)‐N'‐Benzylidenepyrazine‐2‐carbohydrazides | Various Human Cell Lines | 70.2 - 500 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity